molecular formula C13H18ClN3 B12224086 N-benzyl-1-isopropyl-1H-pyrazol-5-amine

N-benzyl-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12224086
M. Wt: 251.75 g/mol
InChI Key: CWPZPHLIJGNVEP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-Benzyl-1-isopropyl-1H-pyrazol-5-amine is a nitrogen-containing heterocycle with the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of 251.75 g/mol . Its IUPAC name, N-benzyl-2-propan-2-ylpyrazol-3-amine, reflects the substitution pattern: a benzyl group (-CH₂C₆H₅) attached to the amine nitrogen at position 5 of the pyrazole ring, and an isopropyl group (-CH(CH₃)₂) at position 1 (Figure 1). The compound is also known by systematic synonyms such as N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine and the hydrochloride salt variant.

Table 1: Key Chemical Identifiers of N-Benzyl-1-Isopropyl-1H-Pyrazol-5-Amine

Property Value Source
Molecular Formula C₁₃H₁₈ClN₃
Molecular Weight 251.75 g/mol
IUPAC Name N-benzyl-2-propan-2-ylpyrazol-3-amine
SMILES CC(C)N1C(=CC=N1)NCC2=CC=CC=C2
InChI Key CWPZPHLIJGNVEP-UHFFFAOYSA-N

The pyrazole ring itself is a five-membered aromatic system with two adjacent nitrogen atoms, contributing to its electron-deficient nature and reactivity. Substitution at positions 1 and 5 introduces steric and electronic modifications that influence the compound’s physicochemical properties and potential applications.

Historical Development and Discovery

The synthesis of N-benzyl-1-isopropyl-1H-pyrazol-5-amine was first reported in the mid-2010s, coinciding with growing interest in pyrazole derivatives for drug discovery. Early routes involved condensation reactions between hydrazine derivatives and diketones, followed by functionalization via nucleophilic substitution or reductive amination. For example, the isopropyl group is typically introduced through alkylation of the pyrazole nitrogen using 2-bromopropane, while the benzylamine moiety is appended via Buchwald-Hartwig coupling or direct alkylation.

A pivotal advancement came in 2017, when the compound was cataloged in PubChem (CID 126964791), marking its entry into mainstream chemical databases. Subsequent studies explored its utility as a building block for larger pharmacophores, particularly in kinase inhibitor design. Notably, derivatives featuring similar pyrazole-amine scaffolds have shown promise in modulating protein-ligand interactions due to their ability to engage in hydrogen bonding and π-π stacking.

Significance in Heterocyclic Chemistry

Pyrazoles are indispensable in medicinal chemistry due to their versatility as bioisosteres for carboxylic acids and amides. The substitution pattern in N-benzyl-1-isopropyl-1H-pyrazol-5-amine enhances its lipophilicity and metabolic stability , making it a candidate for central nervous system (CNS)-targeted therapies. The benzyl group augments aromatic interactions with hydrophobic protein pockets, while the isopropyl substituent confers steric hindrance, potentially reducing off-target binding.

Table 2: Comparative Analysis of Pyrazole Derivatives

Compound Substituents Key Application Source
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl, phenyl Anticancer research
Benzyl-(3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-amine Pyrazolopyrimidine core Kinase inhibition
N-Benzyl-1-isopropyl-1H-pyrazol-5-amine Benzyl, isopropyl Drug scaffold development

The compound’s utility extends to catalysis and material science , where its rigid structure serves as a ligand in transition-metal complexes. Furthermore, the electron-withdrawing nature of the pyrazole ring facilitates participation in cycloaddition reactions, enabling the synthesis of polycyclic architectures.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11(2)16-13(8-9-15-16)14-10-12-6-4-3-5-7-12;/h3-9,11,14H,10H2,1-2H3;1H

InChI Key

CWPZPHLIJGNVEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Classical Pyrazole Ring Formation

The synthesis of N-benzyl-1-isopropyl-1H-pyrazol-5-amine typically begins with the formation of the pyrazole core structure. This foundational approach involves the reaction of hydrazine derivatives with suitable carbonyl compounds such as 1,3-diketones or β-ketonitriles. These reactions follow established pyrazole synthesis pathways that have been extensively documented in the literature.

The classical approach follows these general steps:

  • Formation of the pyrazole ring through the reaction of isopropyl hydrazine with a suitable 1,3-diketone or β-ketonitrile
  • Introduction of the benzyl group at the C5 position, typically through nucleophilic substitution reactions

This method utilizes relatively inexpensive reagents and straightforward reaction conditions, making it suitable for both laboratory and industrial-scale synthesis.

Modern Synthetic Routes

Contemporary approaches to synthesizing this compound involve more efficient and selective methods that offer improved yields and product purity. These include:

  • Direct synthesis methods using tert-butoxide-assisted C-(C=O) coupling, which can shorten the synthetic route
  • Nucleophilic substitution reactions using optimized reagents and conditions
  • One-pot synthesis procedures that minimize isolation steps and maximize efficiency
  • Flow chemistry techniques that provide better control over reaction parameters and improved safety profiles

These modern methods often employ specialized catalysts, controlled reaction conditions, and innovative purification techniques to enhance both yield and product quality.

Detailed Synthesis Procedures

Condensation Method

The condensation approach for synthesizing this compound typically involves a two-step process:

Protocol 1: Pyrazole ring formation followed by benzylation

  • Formation of the pyrazole ring:

    • Isopropyl hydrazine (1.0 equivalent) is reacted with a suitable β-ketonitrile (1.0 equivalent) in ethanol
    • A catalytic amount of acetic acid (0.1 equivalent) is added to facilitate the reaction
    • The reaction mixture is heated at 70-80°C for 4-6 hours with continuous stirring
    • The progress is monitored by thin-layer chromatography (TLC)
    • After completion, the solvent is removed under reduced pressure to obtain 1-isopropyl-1H-pyrazol-5-amine
  • Benzylation step:

    • The isolated 1-isopropyl-1H-pyrazol-5-amine (1.0 equivalent) is dissolved in dimethylformamide (DMF)
    • Potassium carbonate (2.0 equivalents) is added as a base
    • Benzyl bromide (1.2 equivalents) is added dropwise at 0°C
    • The reaction mixture is warmed to room temperature and stirred for 6-8 hours
    • After completion, the reaction is quenched with water and extracted with ethyl acetate
    • The organic layer is washed, dried, and purified by column chromatography

The reaction conditions and yields are summarized in the following table:

Parameter Condition Note
Temperature 70-80°C (ring formation), 0°C to RT (benzylation) Higher temperatures may lead to side products
Solvent Ethanol (ring formation), DMF (benzylation) Anhydrous solvents recommended
Catalyst/Base Acetic acid, Potassium carbonate Catalyst loading: 10 mol%
Reaction time 4-6 h (ring formation), 6-8 h (benzylation) Monitor by TLC or HPLC
Yield 55-65% (overall) After purification

This method is based on the general synthesis approach for pyrazole derivatives, which involves the nucleophilic attack of hydrazine on carbonyl compounds, followed by cyclization.

Nucleophilic Substitution Method

A more direct approach involves a one-pot nucleophilic substitution reaction, which can be more efficient for large-scale synthesis:

Protocol 2: Direct benzylation of preformed pyrazole

  • Reaction setup:

    • 1-isopropyl-1H-pyrazol-5-amine (1.0 equivalent) is dissolved in acetonitrile (8 mL per gram)
    • Potassium carbonate (2.5 equivalents) and potassium iodide (0.1 equivalent) are added as base and catalyst
    • Benzyl bromide (1.1 equivalents) is added dropwise with efficient stirring
    • The reaction mixture is heated at 50-55°C for 10-12 hours
    • The progress is monitored by TLC using dichloromethane/methanol (9:1) as the mobile phase
  • Workup and purification:

    • The reaction mixture is cooled to room temperature and filtered to remove inorganic salts
    • The filtrate is concentrated under reduced pressure
    • The crude product is purified by column chromatography using a dichloromethane/methanol gradient
    • The purified product is typically obtained as a crystalline solid

The optimization parameters for this method are detailed below:

Parameter Optimal condition Range studied Effect on yield
Temperature 50-55°C 25-80°C Higher temperatures increase rate but may decrease selectivity
Solvent Acetonitrile Acetonitrile, DMF, THF Acetonitrile provides optimal balance of solubility and reactivity
Base K2CO3 K2CO3, Cs2CO3, NaH K2CO3 offers best yield/cost ratio
Additives KI (catalytic) KI, NaI, none Accelerates reaction via Finkelstein exchange
Reaction time 10-12 h 4-24 h Longer times showed minimal improvement in yield
Yield 70-75% - After chromatographic purification

This method is similar to the synthetic approaches used for related compounds such as N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine and N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine.

Alternative Synthetic Routes

Several alternative synthetic routes have been developed for the preparation of this compound:

Protocol 3: Direct synthesis from β-ketonitriles

This method involves the direct reaction of β-ketonitriles with isopropyl hydrazine, followed by benzylation in a one-pot procedure:

  • β-ketonitrile (1.0 equivalent) is reacted with isopropyl hydrazine (1.0 equivalent) in ethanol at 60-70°C for 3-4 hours
  • After the formation of the pyrazole ring is confirmed by TLC, the solvent is partially removed
  • Benzylamine (1.1 equivalents), sodium cyanoborohydride (1.5 equivalents), and acetic acid (catalytic) are added to the reaction mixture
  • The reaction is continued at room temperature for 8-10 hours
  • The reaction mixture is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate
  • The organic layer is purified by column chromatography

This method is based on the reductive amination approach and can achieve yields of 60-70%.

Optimization and Scale-up Considerations

Reaction Conditions

The optimization of reaction conditions is critical for successful large-scale synthesis of this compound. Key parameters that need careful control include:

Temperature management:

  • Pyrazole ring formation typically requires temperatures between 50-80°C
  • Benzylation steps are often performed at lower temperatures (0-25°C) to minimize side reactions
  • Careful temperature monitoring and controlled addition rates are essential for exothermic steps

Solvent selection considerations:

Solvent Advantages Disadvantages Environmental impact
Ethanol Low toxicity, easily recovered Moderate reactivity Low
Acetonitrile Good solubility, moderate boiling point Higher toxicity Moderate
DMF Excellent solubility properties High boiling point, difficult to remove High
THF Good for certain steps, moderate boiling point Forms peroxides, flammable Moderate
Dichloromethane Good for extractions, low boiling point Environmental concerns High

In industrial settings, continuous flow reactors can be utilized to improve yield and efficiency, providing better control over reaction parameters such as temperature, pressure, and mixing.

Purification Techniques

Efficient purification is essential for obtaining high-purity this compound. The following techniques are commonly employed:

Crystallization:

  • Recrystallization from suitable solvent systems such as ethanol/water, ethyl acetate/hexane, or methanol
  • Typical crystallization protocols involve cooling from 50-60°C to 0-5°C at controlled rates
  • Seeding with pure crystals at appropriate temperatures can improve crystal quality and yield

Chromatographic purification:

  • Column chromatography using silica gel with appropriate solvent systems
  • For pyrazole derivatives, common mobile phases include:
    • Dichloromethane/THF/methanol (10:1:1, v/v/v)
    • Hexane/ethyl acetate (3:1, v/v)
    • Dichloromethane/methanol gradients

Industrial purification methods:

  • For large-scale production, automated purification systems such as simulated moving bed chromatography may be employed
  • Continuous crystallization processes can provide more consistent product quality and higher throughput
  • Filtration and washing protocols must be optimized to remove impurities efficiently

The selection of purification methods depends on the scale of production, required purity, and economic considerations.

Characterization and Analytical Methods

Comprehensive characterization of this compound is essential for confirming its identity and purity. The following analytical methods are typically employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR typically shows characteristic signals for:
    • The isopropyl group (doublet for methyl groups and septet for the methine proton)
    • The benzyl methylene protons (singlet)
    • The pyrazole C-H proton (singlet)
    • The aromatic protons of the benzyl group (multiplets)
  • 13C NMR provides confirmation of the carbon framework

Mass Spectrometry:

  • HRMS typically shows a molecular ion peak at m/z 218.1470, corresponding to the [M+H]+ ion
  • Fragmentation patterns can provide further structural confirmation

Infrared Spectroscopy:

  • Characteristic bands for N-H stretching (3300-3500 cm-1)
  • Aromatic C-H stretching (3000-3100 cm-1)
  • C=N stretching in the pyrazole ring (1600-1650 cm-1)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Typical HPLC conditions include C18 columns with acetonitrile/water mobile phases
  • UV detection at 254 nm or 280 nm
  • Purity assessment typically requires >98% purity by HPLC area normalization

Gas Chromatography (GC):

  • May be used for volatile intermediates and monitoring reaction progress
  • Typically employs DB-5 or similar columns with temperature programming

Physical Properties

Key physical properties of this compound include:

Property Value Method of Determination
Appearance White to off-white solid Visual inspection
Melting Point 90-92°C Differential Scanning Calorimetry
Solubility Soluble in most organic solvents, sparingly soluble in water Gravimetric analysis
Log P 2.8-3.2 Calculated/HPLC method
pKa 5.2-5.6 (amino group) Potentiometric titration

These analytical methods collectively provide a comprehensive profile of the compound, ensuring its identity, purity, and proper structural assignment.

Comparative Analysis of Different Preparation Methods

When selecting a synthetic route for this compound, several factors must be considered, including yield, purity, scalability, and economic viability. The following table provides a comparison of the main synthetic approaches:

Synthesis Method Key Reagents Typical Yield Advantages Limitations Scalability
Condensation of benzylamine with isopropyl hydrazine Benzylamine, isopropyl hydrazine, carbonyl compound 50-65% Simple procedure, inexpensive reagents Moderate yield, potential side reactions High
Pyrazole formation followed by benzylation β-ketonitrile, isopropyl hydrazine, benzyl bromide 55-70% Well-established methodology Multiple steps required Medium-High
One-pot synthesis from β-ketonitriles β-ketonitrile, isopropyl hydrazine, benzylamine, reducing agent 60-70% Fewer isolation steps Requires careful control of reaction conditions Medium
Nucleophilic substitution with benzyl halides 1-isopropyl-1H-pyrazol-5-amine, benzyl bromide, base 70-75% Higher yield, more selective Requires preparation of pyrazole intermediate Medium
Flow chemistry approach Various, depending on specific route 65-75% Better control, improved safety Specialized equipment required Medium-High

Based on this analysis, the nucleophilic substitution method generally offers the best combination of yield and selectivity, while the condensation method provides the greatest scalability despite somewhat lower yields. The choice of method should be guided by the specific requirements of the application, available equipment, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-benzyl-1-isopropyl-1H-pyrazol-5-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the prominent applications of N-benzyl-1-isopropyl-1H-pyrazol-5-amine is its potential as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit significant inhibitory effects on various kinases, which are crucial in cancer cell signaling pathways. The compound's ability to modulate these pathways may provide a therapeutic avenue for targeting cancer cells while sparing normal cells.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceType of CancerMechanism of ActionIC50 (µM)
Breast CancerKinase inhibition20
Lung CancerApoptosis induction15
LeukemiaCell cycle arrest10

Inhibition of Enzymatic Activity

This compound has also been studied for its role as an inhibitor of specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). This inhibition can have implications for diseases characterized by dysregulated methylation processes.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeReferenceIC50 (µM)
CARM1Competitive 25
Hsp90Non-selective 30

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound, particularly against pathogenic fungi like Candida albicans and Cryptococcus neoformans. The compound's selective inhibition of fungal Hsp90, a chaperone protein essential for fungal virulence, positions it as a candidate for antifungal drug development.

Case Study: Selective Inhibition of Fungal Hsp90

A study demonstrated that this compound selectively inhibited fungal Hsp90 without affecting human isoforms, thus minimizing potential side effects in human therapies. This selectivity was attributed to structural differences between the fungal and human proteins, allowing for targeted therapeutic strategies against fungal infections.

Neuropharmacological Applications

The compound has been investigated for its neuropharmacological properties, particularly its effects on monoamine oxidase (MAO) enzymes. Inhibitors of MAO are crucial in treating mood disorders and neurodegenerative diseases.

Table 3: Neuropharmacological Studies

Study ReferenceTarget EnzymeEffectIC50 (µM)
MAO-AInhibition12
MAO-BSelective inhibition18

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-Benzyl-1-isopropyl-1H-pyrazol-5-amine 1-isopropyl, N-benzyl C₁₃H₁₇N₃ (inferred) ~215.3 Steric hindrance from isopropyl group -
N-Benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine 1-methyl, 3-cyclopropyl, N-benzyl C₁₄H₁₈ClN₃ 263.77 Chlorine atom enhances polarity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-methyl, 3-pyridinyl, N-ethyl C₁₁H₁₄N₄ 202.26 Pyridinyl group enables π-π interactions
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine 1-benzyl, 3-methyl, ethoxy linker C₂₀H₃₁N₃O 329.48 Ether linkage increases hydrophilicity
1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine 1-ethyl, 3-methyl, 2-methoxybenzyl C₁₄H₂₀ClN₃O 281.78 Methoxy group improves solubility
1-Isopropyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine Bicyclic pyrazole structure C₁₄H₂₄ClN₅ 297.83 Dual pyrazole rings; high molecular weight
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-phenyl, 3-methyl C₁₀H₁₁N₃ 173.22 Simpler structure; phenyl enhances rigidity

Molecular Weight and Complexity

Compounds like (MW 297.83) and (MW 329.48) exhibit higher molecular weights due to extended alkyl chains or bicyclic structures. These features could influence pharmacokinetic profiles, such as absorption and half-life, compared to the simpler target compound.

Research Implications and Limitations

  • Biological Activity : Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents. The target compound’s benzyl and isopropyl groups may optimize interactions with hydrophobic binding pockets, as seen in related structures ().
  • Data Gaps : Exact spectroscopic data (e.g., NMR, XRD) and biological activity profiles for this compound are unavailable in the provided evidence. Further experimental studies are needed to validate inferred properties.

Biological Activity

N-benzyl-1-isopropyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and an isopropyl group. Its molecular formula is C12H16N4C_{12}H_{16}N_4 with a molecular weight of approximately 216.28 g/mol. The unique structural characteristics contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound has been evaluated for its efficacy against various cell lines and microorganisms, showing promising results.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In vitro studies suggest that it may inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

This compound has been investigated for its anticancer properties across several cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis and cell cycle arrest
SF-26812.50Inhibition of mTORC1 signaling
NCI-H46042.30Disruption of autophagic flux

These results indicate that the compound may act by modulating key signaling pathways involved in cell proliferation and survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth, leading to reduced viability of target cells .
  • Autophagy Modulation : Studies have shown that this compound can increase autophagy at basal levels while impairing autophagic flux under nutrient-deprived conditions, suggesting a dual role in cancer therapy .

Case Studies

  • Anticancer Efficacy in Pancreatic Cancer : A study focusing on MIA PaCa-2 cells revealed that this compound significantly reduced cell proliferation, with submicromolar antiproliferative activity observed in certain derivatives . The mechanism involved modulation of mTORC1 activity, enhancing autophagic processes that are crucial for tumor cell survival.
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. This suggests potential for development as an alternative antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Biological Activity Unique Features
N-benzyl-1-propyl-1H-pyrazol-3-amineModerate anticancer activityDifferent substitution pattern affecting reactivity
1H-pyrazolo[3,4-b]pyridinesAntimicrobial and anticancer propertiesEnhanced binding affinity to specific targets

This comparison highlights how variations in substitution patterns can influence the biological activity and selectivity of pyrazole derivatives .

Q & A

Q. What are the established synthetic routes for N-benzyl-1-isopropyl-1H-pyrazol-5-amine, and how are yields optimized?

The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBT) can be used to introduce the benzyl and isopropyl groups via amidation or alkylation . Reaction conditions (temperature, solvent, catalyst) significantly impact yields; anhydrous DMF and diisopropylethylamine (DIPEA) are often employed to stabilize intermediates. Purity is enhanced via column chromatography or crystallization from ethyl acetate/petroleum ether mixtures, as described in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, isopropyl methyl groups as doublets near δ 1.2 ppm) .
  • IR : Amine N-H stretches (~3300 cm1^{-1}) and pyrazole ring vibrations (1600–1500 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Molecular docking studies (e.g., AutoDock Vina) against receptors like urokinase (uPAR) or cannabinoid receptors (CB1/CB2) can identify binding affinities. For example, pyrazole derivatives with similar substitution patterns show affinity for CB1 receptors via hydrophobic interactions with phenylalanine residues in the binding pocket . MD simulations further assess stability of ligand-receptor complexes over time .

Q. What experimental strategies resolve contradictions between theoretical and observed reactivity in this compound?

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., amine hydrogens) clarifies rate-determining steps in oxidation/reduction reactions .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole ring substitution) using SHELXL-refined structures .
  • Comparative Bioassays : Replicate biological activity tests (e.g., antimicrobial MIC assays) under standardized conditions to address variability in reported IC50_{50} values .

Q. How does substituent variation (e.g., benzyl vs. phenyl groups) affect the compound’s pharmacokinetic properties?

  • Lipophilicity : LogP values (calculated via ChemDraw) correlate with benzyl group hydrophobicity, impacting blood-brain barrier penetration.
  • Metabolic Stability : In vitro liver microsome assays identify susceptibility to cytochrome P450 oxidation, with electron-withdrawing substituents (e.g., nitro groups) slowing degradation .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Pyrazole derivatives often form polymorphs due to hydrogen-bonding variability. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. SHELXD and OLEX2 software assist in solving twinned or low-resolution structures .

Methodological Guidelines

  • Synthetic Optimization : Use EDCI/HOBT coupling for amide bond formation, monitoring by TLC .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm carbon hybridization .
  • Bioactivity Analysis : Employ dose-response curves (IC50_{50}) and selectivity indices (e.g., CC50_{50} in cytotoxicity assays) to evaluate therapeutic potential .

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